1,2,3,4-Tetrachlorobenzene

Overview

Description

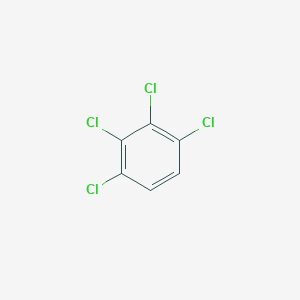

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, distinguished by the positions of the chlorine atoms around the benzene ring. This compound is a colorless crystalline solid with a melting point of 47°C and a boiling point of 254°C .

Preparation Methods

1,2,3,4-Tetrachlorobenzene can be synthesized through the chlorination of 1,3,5-trichlorobenzene. This process involves the electrophilic halogenation of the benzene ring, where chlorine atoms are introduced into the aromatic system under controlled conditions . The reaction typically requires a catalyst such as iron(III) chloride and is carried out at elevated temperatures to ensure complete chlorination.

Industrial production of this compound often involves similar chlorination processes, with the use of large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

1,2,3,4-Tetrachlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, to form compounds like tetrachlorophenol.

Reduction Reactions: The compound can be reduced to form lower chlorinated benzenes or even benzene itself under specific conditions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation .

Scientific Research Applications

Chemical Properties and Environmental Behavior

1,2,3,4-Tetrachlorobenzene is a solid at room temperature with low volatility and solubility. It exhibits moderate volatility once dissolved and has a strong affinity for organic matter . Its persistence in the environment makes it a subject of study in various fields including environmental science and toxicology.

Industrial Applications

-

Intermediate in Chemical Manufacturing :

- 1,2,3,4-TeCB is primarily used as an intermediate in the production of pesticides such as fungicides and herbicides. It has been involved in the synthesis of compounds like 2,4,5-trichlorophenol (TCP), which is a precursor to several herbicides .

- Historically, it was also utilized in dielectric fluids for transformers and as a carrier in dye formulations; however, these uses are now being phased out due to environmental concerns .

- Environmental Monitoring :

Scientific Research Applications

-

Biodegradation Studies :

- Research has demonstrated that 1,2,3,4-TeCB can be biodegraded by various microbial communities under anaerobic conditions. A study indicated that the presence of plant roots (e.g., Typha latifolia) enhances the biodegradation rate by providing organic acids that stimulate microbial activity . This highlights its potential use in bioremediation strategies.

- Specific bacteria such as Pseudomonas species have been identified to degrade 1,2,3,4-TeCB aerobically. These microorganisms utilize the compound as a carbon source, showcasing its role in microbial ecology and potential applications in bioremediation technologies .

- Phytoremediation :

Toxicological Studies

- Health Impact Assessments :

- Toxicological evaluations have indicated that 1,2,3,4-TeCB poses risks to human health and the environment. It is classified as "toxic" under Canadian environmental regulations due to its persistence and potential to bioaccumulate .

- Developmental studies have shown no adverse effects at low concentrations; however, ongoing assessments are necessary to understand its long-term impacts on human health and ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachlorobenzene involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to cellular damage and toxicity. It is known to induce oxidative stress and generate reactive oxygen species, which can further damage cellular components .

Comparison with Similar Compounds

1,2,3,4-Tetrachlorobenzene is similar to other chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene. its unique chlorine atom arrangement gives it distinct physical and chemical properties. For example, 1,2,4,5-tetrachlorobenzene has a higher melting point and different reactivity due to the symmetrical arrangement of chlorine atoms .

Similar compounds include:

- 1,2,3,5-Tetrachlorobenzene

- 1,2,4,5-Tetrachlorobenzene

- Trichlorobenzenes (1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, 1,3,5-trichlorobenzene) .

Biological Activity

1,2,3,4-Tetrachlorobenzene (TeCB) is a chlorinated aromatic hydrocarbon known for its environmental persistence and potential biological effects. This article reviews the biological activity of TeCB, focusing on its metabolism, toxicity, and degradation pathways based on diverse research findings.

This compound is an isomer of tetrachlorobenzene with the molecular formula C6H2Cl4. Its structure consists of a benzene ring with four chlorine substituents at the 1, 2, 3, and 4 positions. This configuration contributes to its stability and resistance to degradation in environmental settings.

Metabolism and Degradation

Research has shown that certain bacteria can metabolize TeCB. A notable study demonstrated the aerobic degradation of TeCB by a pure culture of Pseudomonas sp., which utilized TeCB as the sole carbon and energy source. The degradation process involved initial dioxygenase activity leading to the formation of intermediates such as tetrachlorocatechol .

Key Findings on Metabolism

- Bacterial Strains : The study isolated a gram-negative bacterium capable of degrading TeCB, indicating potential bioremediation applications .

- Metabolites : The metabolic pathway included the formation of chlorinated catechols and further transformation into various organic acids .

- Enzyme Activity : High specific enzyme activities were observed for chlorinated substrates, suggesting an efficient metabolic pathway for TeCB degradation .

Toxicological Effects

The toxicity of TeCB has been investigated in various animal models. Studies on squirrel monkeys revealed that oral administration of TeCB led to significant bioaccumulation and metabolic changes. The compound was found to induce hepatic enzyme activities associated with toxicity, such as ethoxyresorufin-O-deethylase (EROD) activity .

Toxicological Insights

- Acute Effects : Exposure to TeCB has been linked to neurotoxic and hepatotoxic effects in various species .

- Chronic Effects : Long-term exposure may increase cancer risk due to its dioxin-like properties and activation of the aryl hydrocarbon receptor (AhR) .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of TeCB. In vitro assays indicated that TeCB exhibited varying degrees of antibacterial activity against several gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different bacterial strains were reported as follows:

| Compound | B. subtilis | P. aeruginosa | B. megaterium | C. albicans |

|---|---|---|---|---|

| This compound | 200 µg/ml | 100 µg/ml | 800 µg/ml | Not active |

This table highlights that while TeCB shows some effectiveness against specific bacteria, it is less effective against fungi like Candida albicans.

Case Studies

- Bioremediation Case Study : A field study demonstrated the successful degradation of TeCB in contaminated soil using enriched microbial consortia from a pesticide production site. This case emphasizes the potential for using microbial metabolism in bioremediation strategies for chlorinated compounds .

- Toxicokinetics in Fish : A physiologically based toxicokinetic model applied to fish species indicated that exposure to sediment-bound TeCB resulted in significant uptake and associated toxic effects such as EROD induction and histopathological changes in liver tissues .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2,3,4-TeCB in environmental water samples?

A validated method using headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry (HS-SPME/GC-MS/MS) achieves high sensitivity for chlorobenzenes in water. This technique minimizes matrix interference and allows detection at trace levels (e.g., sub-ppb). Calibration requires certified standard solutions (e.g., 1,2,3,4-TeCB in acetone at 1000 μg/mL), as specified in environmental monitoring protocols like HJ 1079-2019 .

Q. What are the critical physicochemical properties of 1,2,3,4-TeCB for environmental modeling?

Key properties include:

Q. How does 1,2,3,4-TeCB behave in soil and groundwater systems?

1,2,3,4-TeCB exhibits slow volatilization and dissolution in soil, with adsorbed phases persisting for years. In groundwater, plumes are typically small due to dilution and partial volatilization. Long-term monitoring is essential, as residual contamination can re-mobilize .

Advanced Research Questions

Q. How can microbial consortia degrade 1,2,3,4-TeCB under anaerobic conditions?

Dehalococcoides-enriched cultures dechlorinate 1,2,3,4-TeCB to trichlorobenzenes via reductive dehalogenation, mediated by nine putative reductive dehalogenase (RDase) enzymes. However, growth-linked degradation remains unconfirmed for 1,2,3,4-TeCB, suggesting cometabolism or energy-limitation . Contrastingly, Pseudomonas chlororaphis RW71 aerobically mineralizes 1,2,3,4-TeCB via a chlorocatechol pathway , releasing stoichiometric chloride. Key intermediates include tetrachlorocatechol and dichloro-3-oxoadipic acid, confirmed by enzyme assays and metabolite profiling .

Q. How should researchers address contradictions in biodegradation data across studies?

Discrepancies arise from strain-specific metabolic capabilities and experimental conditions:

- Dehalococcoides requires electron donors (e.g., H2) and lacks growth on 1,2,3,4-TeCB .

- Pseudomonas strains require oxygen and carbon source induction .

Recommendation : Validate degradation pathways using stable-isotope probing (SIP) and meta-omics to resolve strain-specific activity.

Q. What statistical approaches are robust for analyzing censored environmental data (e.g., non-detects) for 1,2,3,4-TeCB?

The EnvStats R package implements EPA-approved methods for censored datasets. For example:

- Use the three-parameter lognormal distribution to model skewed concentration data.

- Apply the Kolmogorov-Smirnov test (critical values in

ProUCL.Crit.Vals.for.KS.Test.for.Gamma.array) to assess goodness-of-fit .

Q. What experimental design considerations are critical for studying 1,2,3,4-TeCB bioaccumulation?

- Exposure matrix : Include lipid-rich organisms (e.g., fish) due to 1,2,3,4-TeCB’s high Log Kow.

- Analytical controls : Use deuterated analogs (e.g., 1,2,3,4-TeCB-d2) to correct for extraction losses .

- Temporal sampling : Monitor depuration kinetics, as bioaccumulation potential remains understudied .

Q. Methodological Notes

Properties

IUPAC Name |

1,2,3,4-tetrachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZXPJXOMHESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026088 | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachlorobenzene appears as white to off-white crystals. (NTP, 1992), White solid; [Hawley] Colorless crystals; [MSDSonline] | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 760 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 113 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and carbon disulfide., In water, 5.92 mg/l at 25 °C. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.70 kg/l | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 155.3 °F ; 5 mmHg at 211.3 °F; 760 mmHg at 489 °F (NTP, 1992), 0.03 [mmHg], 3.9X10-2 mm Hg at 25 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

634-66-2, 13280-72-3, 63697-20-1 | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadien-5-yne, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH0UY3V1KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 to 115 °F (NTP, 1992), 47.5 °C | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-TETRACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.